7-methoxy-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzofuran-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an anhydride with a hydrazide . For instance, phthalic anhydride can react with 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide to yield a phthaloyl-protected alanine . This compound can then be coupled with a suitable ester to yield the final product .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a benzofuran ring, an isoindoline ring, and a carboxamide group. The benzofuran ring is a common structural motif in many biologically active compounds .Scientific Research Applications
Climate Change Adaptation
Role of Science, Technology, and Innovation (STI) Solutions: The compound’s unique structure and functional groups make it relevant for climate change adaptation. Researchers have explored how science, technology, and innovation (STI) solutions can enhance participation in climate change adaptation . By leveraging advanced technologies, scientific research, and innovative approaches, this compound contributes to:
Synthesis and Reactivity
N-Isoindoline-1,3-dione Heterocycles: The compound belongs to the N-isoindoline-1,3-dione heterocycle family. These aromatic compounds, characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3, have gained attention in various fields:
Anticancer Activities
Substituted Benzofurans: The compound’s structural features have been associated with anticancer properties. Specifically, compound 36 (a derivative) exhibits significant cell growth inhibitory effects in various cancer cell lines:
Fluorescent Protein Antibodies
Nanobodies Targeting FPs: The compound’s fluorescence properties relate to the broader field of fluorescent proteins (FPs). Researchers have developed antibodies targeting FPs, including nanobodies:
- Biological Research Applications : Nanobodies enhance FP-based research, immunoassays, and diagnostics .
ALK5 Inhibition
Therapeutic Potential: Compound 11, a potent and selective ALK5 inhibitor, shows promising enzyme inhibitory activity and inhibits TGF-β-induced Smad2/3 phosphorylation at a cellular level .
Molecular Docking Studies
Anti-HIV-1 Activity: The compound has been studied in molecular docking studies as a potential anti-HIV-1 agent .
Safety and Hazards
The safety and hazards associated with this compound are not clear from the available literature. As a synthetic cannabinoid, it may have similar risks to other compounds in this class.
Future Directions
Benzofuran derivatives, such as this compound, are gaining attention in the scientific community for their wide range of biological and pharmacological applications . Future research may focus on further exploring the therapeutic potential of these compounds and developing new derivatives with improved properties .
properties
IUPAC Name |
7-methoxy-N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5/c1-21-18(23)12-7-6-11(9-13(12)19(21)24)20-17(22)15-8-10-4-3-5-14(25-2)16(10)26-15/h3-9H,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDRZMMKWZRNHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC4=C(O3)C(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-methoxy-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzofuran-2-carboxamide |
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